Product packaging for 1-Bromo-2,6-difluorobenzene(Cat. No.:CAS No. 64248-56-2)

1-Bromo-2,6-difluorobenzene

Cat. No.: B153491
CAS No.: 64248-56-2
M. Wt: 192.99 g/mol
InChI Key: HRZTZLCMURHWFY-UHFFFAOYSA-N
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Description

Significance of Fluorinated Aromatic Compounds in Advanced Organic Synthesis

The introduction of fluorine into aromatic systems dramatically alters their physical, chemical, and biological properties. numberanalytics.com Fluorine, the most electronegative element, imparts unique characteristics to organic molecules, including increased metabolic stability, enhanced lipophilicity, and improved bioavailability. numberanalytics.com These properties have made fluorinated aromatic compounds indispensable in the development of modern pharmaceuticals, agrochemicals, and advanced materials such as polymers and liquid crystals. numberanalytics.comresearchgate.net Many top-selling drugs and agricultural products owe their efficacy to the presence of fluorine atoms in their molecular structure. researchgate.netrsc.org The synthesis of these valuable compounds often relies on the use of fluorinated building blocks, driving significant research into new and efficient methods for their preparation. nih.gov

Role of Bromine Substitution in Aryl Halide Reactivity

Within the family of aryl halides, brominated derivatives hold a special place due to the reactivity of the carbon-bromine bond. Aryl bromides are generally more reactive than their chlorinated counterparts but less so than aryl iodides, offering a balance of stability and reactivity. iitk.ac.in This reactivity makes them ideal substrates for a wide range of cross-coupling reactions, such as the Suzuki, Heck, and Buchwald-Hartwig reactions, which are fundamental transformations in modern organic synthesis. nih.gov The bromine atom can be readily replaced by a variety of other functional groups, allowing for the construction of complex molecular architectures. wikipedia.org This versatility has cemented the role of aryl bromides as key intermediates in the synthesis of pharmaceuticals, natural products, and functional materials. nih.gov

Overview of Research Trajectories for 1-Bromo-2,6-difluorobenzene

Research involving this compound has followed several key trajectories, reflecting its importance as a synthetic intermediate. A significant area of focus has been its use in the synthesis of tris(fluorophenyl)boranes and other organometallic reagents. chemicalbook.comcookechem.com Furthermore, its participation in three-component coupling reactions with benzyne (B1209423) and isocyanides has been explored, showcasing its utility in generating molecular diversity. chemicalbook.comamerigoscientific.com Studies have also delved into the fundamental chemical properties of this compound, including its photodissociation dynamics, providing a deeper understanding of its behavior in chemical reactions. aip.orgresearchgate.netaip.org The isomerization of this compound is another area of investigation, aiming to produce other valuable bromodifluorobenzene isomers. google.com Collectively, these research efforts highlight the multifaceted utility of this compound as a versatile tool in the synthetic chemist's arsenal.

Properties of this compound

PropertyValue
Molecular Formula C₆H₃BrF₂
Molecular Weight 192.99 g/mol nih.gov
Boiling Point 95-100 °C at 10 mmHg ontosight.ai
Melting Point 26-30 °C ontosight.ai
CAS Number 64248-56-2 nih.gov
IUPAC Name This compound nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H3BrF2 B153491 1-Bromo-2,6-difluorobenzene CAS No. 64248-56-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1,3-difluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrF2/c7-6-4(8)2-1-3-5(6)9/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRZTZLCMURHWFY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrF2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40214462
Record name 1-Bromo-2,6-difluorobenzene
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Molecular Weight

192.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

64248-56-2
Record name 2-Bromo-1,3-difluorobenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Bromo-2,6-difluorobenzene
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Record name 1-Bromo-2,6-difluorobenzene
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Record name 1-bromo-2,6-difluorobenzene
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Synthetic Methodologies for 1 Bromo 2,6 Difluorobenzene: Innovations and Mechanistic Insights

Classical and Established Synthetic Routes

Traditional methods for synthesizing 1-Bromo-2,6-difluorobenzene often rely on fundamental reactions in organic chemistry, such as the modification of existing functional groups or direct substitution onto an aromatic core.

Bromination of 2,6-Difluorobenzoic Acid

One established pathway to this compound is through the decarboxylative bromination of 2,6-difluorobenzoic acid. smolecule.com This type of transformation, conceptually similar to the Hunsdiecker reaction, involves the replacement of a carboxylic acid group with a bromine atom. The reaction typically proceeds by converting the carboxylic acid to a silver salt, which is then treated with elemental bromine.

The mechanism involves the formation of an acyl hypobromite (B1234621) intermediate, which undergoes homolytic cleavage of the oxygen-bromine bond and subsequent decarboxylation to generate a 2,6-difluorophenyl radical. This radical then abstracts a bromine atom from another acyl hypobromite molecule or another bromine source to yield the final product, this compound.

Table 1: Reaction Parameters for Decarboxylative Bromination

Parameter Condition
Starting Material 2,6-Difluorobenzoic Acid
Key Reagents Silver(I) oxide, Bromine
Solvent Carbon tetrachloride
Reaction Type Decarboxylative Bromination

Electrophilic Aromatic Substitution on Difluorobenzene Substrates

The direct bromination of 1,3-difluorobenzene (B1663923) (m-difluorobenzene) via electrophilic aromatic substitution is a primary method for synthesizing halogenated difluorobenzenes. evitachem.com In this reaction, the fluorine atoms on the benzene (B151609) ring act as deactivating but ortho-, para-directing groups. acs.org The electrophilic attack by a bromonium ion (Br+) or a polarized bromine molecule is directed to the positions ortho and para to the fluorine atoms.

The synthesis of this compound specifically requires the substitution to occur at the C2 position of 1,3-difluorobenzene, which is ortho to both fluorine atoms. However, this position is sterically hindered, and substitution also readily occurs at the C4 position (para to one fluorine and ortho to the other), leading to the isomeric byproduct 1-bromo-2,4-difluorobenzene (B57218).

The reaction is typically catalyzed by a Lewis acid, such as iron(III) bromide (FeBr₃), which polarizes the Br-Br bond to generate a more potent electrophile. minia.edu.egpressbooks.pub Controlling reaction conditions, such as temperature and catalyst concentration, is crucial to optimize the yield of the desired 2,6-isomer over the 2,4-isomer. google.com Alternative brominating agents like N-bromosuccinimide (NBS) can also be employed, sometimes in the presence of a radical initiator, although this can alter the regioselectivity. evitachem.com

Table 2: Comparison of Products from Bromination of 1,3-Difluorobenzene

Product Position of Bromine Isomer Type Typical Occurrence
This compound C2 Ortho, Ortho Minor/Desired Product
1-Bromo-2,4-difluorobenzene C4 Ortho, Para Major Byproduct

The anomalous reactivity of fluorobenzene, where para-substitution can be faster than substitution on benzene itself, is a key consideration in these reactions. acs.org This effect, attributed to a combination of inductive and resonance factors, influences the product distribution in the bromination of difluorobenzene.

Halogenation Reactions from Benzene Derivatives

A versatile and regioselective method for introducing a bromine atom is the Sandmeyer reaction, starting from the corresponding aniline (B41778) derivative, 2,6-difluoroaniline. guidechem.com This multi-step process begins with the diazotization of the primary amine. 2,6-Difluoroaniline is treated with a nitrous acid source, such as sodium nitrite (B80452) in the presence of a strong acid, at low temperatures to form a stable diazonium salt.

In the subsequent step, the diazonium group is replaced by a bromine atom by treating the salt with a copper(I) bromide (CuBr) solution. This reaction proceeds through a radical mechanism and is highly effective for introducing halogens at specific positions on the aromatic ring, avoiding the isomerism issues associated with direct electrophilic substitution. A related transformation, the Schiemann reaction, can be used to synthesize aryl fluorides and offers a general pathway for converting arylamines to aryl halides. orgsyn.org

Modern and Advanced Synthetic Strategies

More recent synthetic methods often provide improved selectivity or employ novel reaction pathways, including the use of organometallic reagents and intramolecular elimination reactions.

Grignard Reagent Mediated Syntheses

Grignard reagents are a cornerstone of modern organic synthesis. While not a direct synthesis of the title compound, the formation of its Grignard reagent, (2,6-difluorophenyl)magnesium bromide, is a critical advanced strategy for its use as an intermediate. This is achieved by reacting this compound with magnesium turnings in an anhydrous ether solvent, such as tetrahydrofuran (B95107) (THF) or diethyl ether. google.comuni-duesseldorf.de

The reaction can sometimes be challenging to initiate, and activators like a small crystal of iodine or dibromoethane may be required. uni-duesseldorf.de Once formed, this Grignard reagent is a powerful nucleophile used in the synthesis of more complex molecules, such as tris(2,6-difluorophenyl)borane (B12548847). chemicalbook.comuni-duesseldorf.de

While less common, it is theoretically possible to synthesize this compound by preparing a Grignard reagent from a different polyhalogenated benzene and quenching it with a suitable electrophilic bromine source. However, challenges with selectivity in the formation of the initial Grignard reagent can make this approach less practical. google.com

Nucleophilic Substitution via Dehydrohalogenation Pathways

Advanced syntheses can build the aromatic ring itself to ensure the desired substitution pattern. Dehydrohalogenation pathways offer such an approach. These methods often start with non-aromatic, highly halogenated cyclic precursors. For instance, a synthetic route to the related 1-bromo-2,3-difluorobenzene (B1273032) has been reported that involves the dehydrohalogenation of a bromotetrafluorocyclohexene intermediate. chemicalbook.com

In this strategy, a compound like 1-bromo-5,5,6,6-tetrafluorocyclohex-1-ene is treated with a strong base, such as potassium hydroxide (B78521) (KOH), often in the presence of a phase-transfer catalyst. chemicalbook.com The base induces the elimination of two molecules of hydrogen fluoride (B91410) (HF) in a step-wise manner, leading to the formation of the aromatic π-system. This method provides excellent regiocontrol, as the positions of the halogens are pre-determined in the cyclic starting material. The harsh conditions required, however, can limit the substrate scope. beilstein-journals.org

Table 3: Summary of Synthetic Strategies

Synthetic Strategy Subsection Key Features
Classical Routes 2.1 Rely on fundamental, well-established reactions.
Decarboxylative Bromination 2.1.1 Replaces -COOH with -Br; good for specific precursors.
Electrophilic Substitution 2.1.2 Direct bromination of difluorobenzene; potential for isomer formation.
From Aniline Derivatives 2.1.3 Regioselective via Sandmeyer reaction; avoids isomerism.
Modern Strategies 2.2 Involve advanced intermediates and reaction types.
Grignard Reagent Use 2.2.1 Primarily for using the title compound as an intermediate. uni-duesseldorf.de
Dehydrohalogenation 2.2.2 Builds the aromatic ring for high regioselectivity. chemicalbook.com

Radical Bromination Techniques Utilizing N-Bromosuccinimide (NBS)

While N-Bromosuccinimide (NBS) is most renowned for its role in the radical bromination of positions allylic or benzylic to a double bond or aromatic ring, its application in the direct radical bromination of aromatic C-H bonds is a more nuanced and less common strategy. wikipedia.orgmasterorganicchemistry.com The process typically requires an initiator to generate the necessary bromine radical (Br•) to begin the reaction cascade.

The generally accepted mechanism for radical bromination using NBS involves three key stages: numberanalytics.com

Initiation: The reaction is started by the homolytic cleavage of the N-Br bond in NBS, forming a bromine radical and a succinimidyl radical. This step is usually promoted by heat or, more commonly, by a radical initiator like azobisisobutyronitrile (AIBN) or through photolysis (irradiation with light). wikipedia.orgnumberanalytics.com

Propagation: A bromine radical abstracts a hydrogen atom from the substrate, in this case, 1,3-difluorobenzene, to form a hydrogen bromide (HBr) molecule and a difluorophenyl radical. This radical then reacts with a molecule of Br₂ (which is present in low concentrations from the reaction of HBr with NBS) to yield the product, this compound, and another bromine radical, which continues the chain reaction. chemistrysteps.comyoutube.com

Termination: The reaction concludes when radicals are consumed through recombination or other termination steps. numberanalytics.com

The use of NBS is advantageous because it maintains a very low concentration of molecular bromine (Br₂) in the reaction mixture, which helps to suppress competitive electrophilic addition reactions. masterorganicchemistry.comyoutube.com For aromatic substrates like 1,3-difluorobenzene, achieving high regioselectivity for the C2 position via a radical pathway can be challenging. The selectivity is determined by the stability of the difluorophenyl radical intermediate. While direct radical bromination of unactivated arenes with NBS is not the standard method, photochemical brominations represent a viable radical pathway. researchgate.net

Table 1: Representative Conditions for Radical Aromatic Bromination This table is illustrative of general conditions, as specific data for the radical bromination of 1,3-difluorobenzene to this compound is not widely documented.

Reactant Reagent Initiator Solvent Conditions Product

Catalyzed Direct Bromination Approaches

Catalyzed direct bromination offers a more common and often more regioselective route to halogenated aromatic compounds. researchgate.net These reactions typically proceed via an electrophilic aromatic substitution mechanism, where a catalyst enhances the electrophilicity of the bromine source. While traditional methods use Lewis acids like FeBr₃ or AlBr₃ with molecular bromine, recent innovations focus on transition-metal-catalyzed C-H activation and other novel catalytic systems. jalsnet.comscirp.org

Recent advances have introduced a variety of catalytic systems that offer improved yields and selectivity under milder conditions. tandfonline.com Transition metals such as palladium, rhodium, copper, and gold have been successfully employed for the halogenation of sp² C-H bonds that can be difficult to access with traditional methods. researchgate.net For instance, palladium-catalyzed direct arylation of 1,3-difluorobenzene has shown that the C-H bond at the 2-position (between the two fluorine atoms) is highly susceptible to functionalization. acs.org This heightened reactivity is attributed to the increased acidity of this specific C-H bond, a principle that extends to catalytic bromination. acs.org

Catalytic systems using N-halosuccinimides (NXS) in the presence of an acid catalyst have also been developed. For example, mandelic acid has been shown to catalyze the highly regioselective aromatic bromination with NBS in aqueous conditions. organic-chemistry.org Computational studies suggest that Lewis basic additives interact with NBS, increasing the positive character of the bromine atom and facilitating its electrophilic transfer to the aromatic ring. organic-chemistry.org

Table 2: Examples of Catalyzed Direct Bromination of Aromatic Compounds

Substrate Brominating Agent Catalyst System Solvent Yield Key Finding Reference
Electron-rich aromatics N-Bromosuccinimide (NBS) Mandelic Acid Water Good to Excellent Demonstrates a green, organocatalytic approach to regioselective bromination. organic-chemistry.org
1,3-Difluorobenzene 4-Bromotoluene (Aryl Halide) Pd(OAc)₂ / DavePhos Toluene 85% (Arylation) Selective functionalization at the C-H bond between the two fluorine atoms. acs.org

Regioselective Synthesis and Stereochemical Considerations

The primary challenge in synthesizing this compound from 1,3-difluorobenzene is achieving regioselectivity. The two fluorine atoms on the benzene ring are deactivating due to their strong inductive electron-withdrawing effect, yet they are also ortho, para-directing for electrophilic substitution due to resonance effects. This leads to potential bromination at three distinct positions:

C2 (or C6): The position ortho to both fluorine atoms.

C4: The position para to one fluorine and ortho to the other.

C5: The position meta to both fluorine atoms.

Standard electrophilic bromination tends to favor substitution at the C4 position, which is sterically more accessible than the C2 position. However, the synthesis of the 2-bromo isomer is often the desired outcome. Achieving this requires synthetic methods that can override the typical steric hindrance factor and target the C2 position.

The key to the regioselective synthesis of this compound lies in exploiting the unique electronic properties of the C-H bond situated between the two fluorine atoms. This C2-H bond is significantly more acidic and electron-deficient compared to the other C-H bonds on the ring. acs.org Catalytic systems designed for direct C-H activation or functionalization can preferentially target this site. acs.org For example, palladium-catalyzed direct arylation reactions have demonstrated high selectivity for the 2-position of 1,3-difluorobenzene. acs.org This selectivity arises because the mechanism involves a concerted C-H bond cleavage event where the acidity of the proton plays a crucial role. acs.org

Stereochemical considerations for the final product, this compound, are minimal as the molecule is planar and achiral. However, the stereochemistry of intermediates in certain catalytic cycles, particularly those involving chiral ligands or catalysts, can be a critical factor in asymmetric synthesis, though it is not typically a consideration for this specific target molecule. mdpi.com The focus remains squarely on controlling the regiochemical outcome of the bromination reaction.

Reactivity and Mechanistic Investigations of 1 Bromo 2,6 Difluorobenzene

Nucleophilic and Electrophilic Reactivity Profiles

The reactivity of 1-Bromo-2,6-difluorobenzene is fundamentally governed by the electronic effects of its halogen substituents. Both bromine and fluorine are electronegative atoms that influence the electron density of the aromatic ring through inductive and resonance effects.

Substituent Effects on Reactivity (Bromine and Fluorine)

The bromine and fluorine atoms on the benzene (B151609) ring of this compound exert a strong influence on its reactivity. Both halogens are electron-withdrawing through the inductive effect, which deactivates the ring towards electrophilic aromatic substitution compared to benzene. msu.edulibretexts.org This deactivation arises from the high electronegativity of the halogen atoms, which pull electron density away from the aromatic system. msu.edulibretexts.org

The two fluorine atoms in this compound significantly increase the acidity of the ring protons, particularly the one at the C4 position (para to the bromine). This facilitates reactions such as directed ortho-metalation, a powerful tool for functionalizing the aromatic ring.

Interactions with Nucleophiles

The electron-deficient nature of the this compound ring makes it susceptible to nucleophilic aromatic substitution (SNA_r). The bromine atom, being a good leaving group, can be displaced by various nucleophiles. For instance, it can react with potassium trimethylsilanoate to form monofluorophenol derivatives. thieme-connect.com

Furthermore, under strong basic conditions, this compound can undergo dehydrohalogenation to form a highly reactive benzyne (B1209423) intermediate. stackexchange.com This intermediate can then be trapped by a variety of nucleophiles, leading to the formation of diverse functionalized aromatic compounds.

Interactions with Electrophiles

Due to the deactivating effect of the halogen substituents, electrophilic aromatic substitution on this compound is generally less facile than on benzene itself. The fluorine and bromine atoms direct incoming electrophiles primarily to the para position relative to the bromine atom (the C4 position), as the ortho positions are sterically hindered.

Coupling Reactions Involving this compound

This compound is a valuable substrate in a variety of metal-catalyzed cross-coupling reactions, which are fundamental transformations in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds.

Three-Component Coupling Reactions with Benzyne and Isocyanides

A notable application of this compound is its participation in three-component coupling reactions. It has been reported to react with benzyne and isocyanides in a single pot to generate structurally complex and diverse molecules. sigmaaldrich.comamerigoscientific.comchemicalbook.comsmolecule.comsigmaaldrich.comchemdad.com This type of reaction is highly efficient as it allows for the rapid construction of molecular complexity from simple starting materials.

Other Cross-Coupling Methodologies

Beyond three-component reactions, this compound is utilized in other cross-coupling methodologies. The carbon-bromine bond serves as a reactive handle for transformations such as Suzuki-Miyaura, Heck, and Sonogashira couplings. These palladium-catalyzed reactions enable the formation of biaryl compounds and other valuable structural motifs. For example, it can be used in the synthesis of tris(fluorophenyl)boranes. sigmaaldrich.comchemicalbook.com

The reactivity of the carbon-bromine bond allows for selective functionalization, where the bromine is replaced while the more inert carbon-fluorine bonds remain intact. This selective reactivity is a key feature that makes this compound a useful building block in the synthesis of pharmaceuticals and advanced materials.

Photodissociation Dynamics of this compound

The study of the photodissociation dynamics of this compound reveals intricate mechanisms that go beyond simple bond cleavage models. This section explores the ultraviolet photochemistry, excited state dynamics, and the complex interplay of molecular geometry and electronic states that govern its photofragmentation.

Ultraviolet Photochemistry and Absorption Characteristics

The ultraviolet (UV) photochemistry of this compound is primarily characterized by the absorption of UV radiation, leading to the excitation of the molecule to higher electronic states and subsequent dissociation. Experimental studies, often employing techniques like DC-slice velocity map imaging, have investigated the photodissociation dynamics in the UV range of 234–267 nm. researchgate.net

Upon UV excitation, the molecule transitions from its ground electronic state to excited states, predominantly of ¹ππ* character. researchgate.net The absorption of a UV photon initiates the process, and the subsequent dynamics are highly dependent on the excitation wavelength. aip.org The absorption spectrum in the near-UV region is influenced by excitations to lower-lying triplet states, which gain transition strength through spin-orbit coupling. researchgate.net However, compared to aryl iodides, this compound exhibits significantly lower absorption cross-sections at wavelengths longer than the ¹ππ* state origin band, such as around 280 nm. researchgate.net

Femtosecond laser spectroscopy has been a key tool in investigating the photochemistry of fluorinated bromobenzenes. acs.org These studies have shown that the number and position of fluorine substituents influence the dissociation mechanism. acs.org Specifically for this compound, the photodissociation rate has been measured to be remarkably fast, with a time constant of less than 300 fs at 270 nm. aip.org This rapid dissociation challenges explanations based on simple one-dimensional potential energy surfaces. aip.org

Excited State Dynamics and Potential Energy Surfaces

The dynamics following photoexcitation in this compound are governed by the intricate landscape of its excited state potential energy surfaces (PESs). Due to its C2v symmetry, this molecule serves as an excellent model system for understanding photo-induced chemistry. aip.orgnih.gov Upon absorption of a UV photon, the molecule is promoted to an excited electronic state, and the subsequent evolution on the PESs dictates the final fragmentation products and their energy distributions. aip.org

Theoretical investigations using high-level ab initio calculations, such as CASSCF/CASPT2, have been instrumental in mapping out these PESs and understanding the dissociation pathways. acs.org These calculations reveal a multi-dimensional nature of the excited state potential energy surfaces, where several molecular coordinates are involved in the dissociation process. aip.orgnih.gov

The primary photodissociation channel for this compound is the cleavage of the C-Br bond, yielding a 2,6-difluorophenyl radical and a bromine atom. aip.orgnih.gov However, the mechanism of this bond fission is not a simple, direct dissociation. aip.org The recoiling angular distributions of the Br(²P3/2) photofragment have been observed to vary significantly with the excitation photon energy, which contradicts a straightforward bond-fission mechanism within the C2v symmetry. aip.orgnih.gov

At an excitation wavelength of 267 nm, the dissociation is characterized by a fast predissociation process. researchgate.net This involves an initial transition to a π→π* singlet state, followed by an intersystem crossing to a repulsive triplet state. researchgate.net In contrast, at a shorter wavelength of 234 nm, a more direct dissociation via a repulsive n→σ* transition becomes prominent. researchgate.net The photodissociation of aryl halides at 266 nm is generally attributed to nonadiabatic processes, such as intersystem crossings from a bound singlet excited state to a triplet excited state. researchgate.net

A key finding in the study of this compound's photodissociation is the significant role of internal molecular coordinates, other than the C-Br bond stretch, which lead to symmetry breaking. aip.orgnih.gov Ab initio calculations have shown that at least two additional internal coordinates are crucial in the dissociation dynamics. aip.orgnih.gov

The out-of-plane bending of the bromine atom is one such coordinate. aip.orgnih.gov This motion opens a direct dissociation pathway on the S₁-¹A″ (S₁-¹ππ*) state. aip.orgnih.gov The other critical coordinate is the asymmetric C-F stretching, which has a profound effect on the orientation of the transition dipole moment. aip.orgnih.gov The involvement of these coordinates highlights the multi-dimensional character of the excited state potential energy surfaces and demonstrates that a simple one-dimensional model is insufficient to describe the dissociation process. aip.orgnih.gov This phenomenon of symmetry breaking in the photodissociation of symmetric aryl halides is a crucial aspect of their photochemistry. aip.orgnih.gov

The photodissociation of this compound, particularly at longer UV wavelengths, is dominated by predissociation mechanisms. researchgate.netacs.org Following initial excitation to a bound ππ* state, the molecule undergoes a nonadiabatic transition to a repulsive state, leading to dissociation. acs.org

Studies on various bromofluorobenzenes have established a connection between the dissociation rate and the relative energies of the bound ππ* state and a repulsive πσ* state. acs.org A lowering of the repulsive πσ* state relative to the bound ππ* state, influenced by the number of fluorine substituents, facilitates faster dissociation. acs.org For many aryl halides, the predissociation pathway involves intersystem crossing from the initially excited singlet (π,π) state to a repulsive triplet (n,σ) or (π,σ) state. pku.edu.cn In the case of this compound, the Br out-of-plane bending motion facilitates a direct dissociation pathway on the S₁-¹A″ (S₁-¹ππ) state. nih.gov

Spin-orbit coupling plays a important role in the photodissociation dynamics of aryl halides, facilitating transitions between electronic states of different spin multiplicity (intersystem crossing). This is particularly relevant for the predissociation mechanism where the molecule transitions from a singlet excited state to a repulsive triplet state. pku.edu.cn The strength of this coupling generally increases with the mass of the halogen atom.

Conical intersections, which are points of degeneracy between two electronic potential energy surfaces, act as efficient funnels for nonadiabatic transitions. nih.govworldscientific.com While direct experimental probing is challenging, their existence is inferred from the rapid internal conversion and dissociation dynamics observed in molecules like this compound. researchgate.networldscientific.com The involvement of multiple internal coordinates in the dissociation of this compound suggests a complex potential energy surface topology where conical intersections likely play a critical role in guiding the reaction pathway from the initially excited state to the final dissociated fragments. aip.orgnih.gov The interaction between spin-orbit coupling and the topography of conical intersections can lead to complex phenomena such as spin-selective reaction dynamics. nih.gov

Time-Resolved Spectroscopic Probes of Photodissociation Rates

The photodissociation dynamics of this compound have been investigated using time-resolved spectroscopic techniques, revealing an exceptionally fast dissociation process. Studies utilizing femtosecond pump-probe spectroscopy have shown that the C–Br bond cleavage occurs on an ultrafast timescale. aip.org Specifically, the photodissociation rate has a measured time constant of less than 300 femtoseconds (fs) at an excitation wavelength of 270 nm. aip.org This rapid dissociation is notable, especially considering that the excitation energy is lower than the dissociation barrier on the one-dimensional potential energy surface. aip.org

The recoiling velocity distributions of the bromine (Br) photofragments have been visualized through imaging techniques, providing further insight into the dissociation mechanism. aip.orgnih.gov These experiments reveal that the angular distributions of the Br(²P₃/₂) product change significantly with increasing photon energy. aip.orgresearchgate.netresearchgate.net This observation suggests a more complex mechanism than a simple bond fission process within the molecule's C₂ᵥ symmetry. aip.orgresearchgate.netresearchgate.net Ab initio calculations support this, indicating that in addition to the C–Br bond cleavage, other internal molecular coordinates that break this symmetry are involved. aip.orgnih.govresearchgate.net The out-of-plane bending of the bromine atom, for instance, opens a direct dissociation pathway on the S₁-¹A″ (S₁-¹ππ*) state. aip.orgresearchgate.net

Comparative Analysis with Other Halogenated Benzenes

The photodissociation of this compound can be contextualized by comparing it with other halogenated benzenes. Generally, the photodissociation of aryl halides in the first UV absorption band proceeds through a ππ* → πσ/nσ pre-dissociation mechanism. aip.org However, the rate and specifics of this process are influenced by factors such as the type and position of halogen substituents. acs.org

In monohalogenated benzenes like chlorobenzene (B131634) and bromobenzene, photodissociation is often attributed to intersystem crossing from a bound singlet excited state to a repulsive triplet excited state. acs.org For iodobenzene, a faster dissociation channel is also available through direct dissociation from an antibonding (n,σ*) singlet excited state. acs.org

The presence of fluorine atoms in this compound significantly impacts its photodissociation dynamics. Fluorine substitution can lower the energy of the repulsive πσ* state relative to the bound ππ* state, which is correlated with an increased dissociation rate. acs.org This effect is more pronounced with a greater number of fluorine substituents. acs.org In comparison to other bromofluorobenzenes, the dissociation rate is more heavily influenced by the number of fluorine atoms than their specific positions on the benzene ring. acs.org For example, studies on various fluorinated bromobenzenes have shown a clear connection between the number of fluorine atoms and the lowering of the repulsive state, which facilitates faster dissociation. acs.org This helps to explain the very rapid photodissociation observed for this compound.

Other Chemical Transformations

Oxidation Pathways

While specific studies on the oxidation of this compound are not extensively detailed in the provided search results, general principles of aromatic chemistry suggest it can be oxidized. For similar bromo-difluorinated benzene compounds, oxidation can lead to the formation of the corresponding benzoic acid derivatives. For instance, microbial oxidation of 1-bromo-2,3-difluorobenzene (B1273032) using Pseudomonas putida has been shown to yield cis-(2S,3S)-1-bromo-5,6-difluoro-2,3-dihydroxy-4,6-diene. chemicalbook.com This suggests that under specific conditions, such as enzymatic catalysis, the aromatic ring can be oxidized. Stronger chemical oxidizing agents like potassium permanganate (B83412) or chromium trioxide are often used for the oxidation of similar halogenated aromatic compounds. smolecule.com

Reduction Pathways

The bromine atom in this compound can be removed through reduction reactions. In general, the reduction of brominated aromatic compounds can lead to the formation of the corresponding defluorinated benzene derivatives. This can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride. smolecule.com Another method for the reduction of the C-Br bond is through catalytic hydrogenation.

Applications of 1 Bromo 2,6 Difluorobenzene in Advanced Organic Synthesis and Materials Science

Precursor in Boron Chemistry

A significant application of 1-Bromo-2,6-difluorobenzene is its role as a starting material for the synthesis of highly fluorinated organoboron compounds. These compounds are of great interest due to their strong Lewis acidity and utility in catalysis and materials science.

Synthesis of Tris(fluorophenyl)boranes

This compound is a key precursor for the synthesis of tris(2,6-difluorophenyl)borane (B12548847). cardiff.ac.ukguidechem.comhzbp.cn The synthesis is typically achieved through the formation of an organometallic intermediate. One common method involves the reaction of this compound with a Grignard reagent, such as isopropylmagnesium chloride (iPrMgCl), to form the corresponding 2,6-difluorophenyl Grignard reagent. This intermediate is then reacted with a boron source, like boron trifluoride etherate (BF₃·OEt₂), to yield the desired tris(2,6-difluorophenyl)borane. cardiff.ac.uk An alternative route involves the use of organolithium reagents.

The resulting tris(2,6-difluorophenyl)borane is a fluorinated triarylborane that exhibits enhanced Lewis acidity compared to its non-fluorinated counterpart, triphenylborane, due to the strong electron-withdrawing effects of the fluorine atoms.

Utility of Tris(fluorophenyl)boranes in Catalysis and Materials

The Lewis acidic nature of tris(fluorophenyl)boranes, such as the well-studied tris(pentafluorophenyl)borane (B72294) and related structures derived from fluorinated phenyl bromides, makes them highly effective catalysts in a wide array of organic transformations. Their utility stems from their ability to activate unsaturated substrates. cardiff.ac.uk

These boranes function as powerful metal-free catalysts for hydroboration reactions involving aldehydes, imines, and alkynes. cardiff.ac.uk They are also employed in cyclization reactions and have been shown to catalyze carbon-carbon bond formation. cardiff.ac.uk The steric bulk and electronic properties of these boranes allow for high selectivity in various reactions, including frustrated Lewis pair (FLP) chemistry, where their bulk prevents the formation of a classical adduct, leading to unique reactivity. cardiff.ac.uk

In the realm of materials science, these boranes have found applications as dopants. For instance, tris(pentafluorophenyl)borane has been used to improve the conductivity and stability of hole-transport layers in perovskite solar cells, highlighting their potential in the development of advanced electronic materials.

Table 1: Catalytic Applications of Fluorinated Triarylboranes

Reaction Type Substrates Utility
Hydroboration Aldehydes, Imines, Alkenes, Alkynes Synthesis of borylated products, alcohols, and amines. cardiff.ac.uk
Cyclization Alkynyl esters Formation of pyrones, isocoumarins, and other heterocycles. cardiff.ac.uk
C-C Bond Formation Alkynyl esters Catalytic alkyl group transfer. cardiff.ac.uk
Frustrated Lewis Pair (FLP) Chemistry Various Activation of small molecules, Si-H cleavage. cardiff.ac.uk

Role in Pharmaceutical and Agrochemical Synthesis

This compound serves as a critical intermediate in the production of fine chemicals, particularly for the life sciences sector. anstarmaterial.comontosight.aiguidechem.comsmolecule.comchemimpex.comallgreenchems.com The incorporation of the 2,6-difluorophenyl moiety into larger molecules can significantly influence their biological activity, bioavailability, and metabolic stability. tcichemicals.com

Intermediate in Pharmaceutical Compound Development

The compound is utilized as a building block in the synthesis of various pharmaceutical agents. anstarmaterial.comontosight.aiguidechem.comsmolecule.comallgreenchems.com Its structure is incorporated into more complex molecules designed to interact with biological targets. For example, it has been used in the synthesis of novel stilbene (B7821643) analogues investigated for anti-inflammatory properties and in the preparation of pyranodipyridine compounds. google.comgoogle.com Patent literature demonstrates its use as a starting material in multi-step syntheses to create complex heterocyclic structures that form the core of potential new drugs. google.com

Intermediate in Agrochemical Product Development

In the agrochemical industry, this compound is an important intermediate for creating new crop protection agents. anstarmaterial.comguidechem.comallgreenchems.com It is used in the synthesis of the specific, low-toxicity insecticide Diflubenzuron. alfa-chemistry.com The presence of the difluorinated ring is a key structural feature in many modern pesticides, contributing to their efficacy and selectivity. alfa-chemistry.com

Lead Compound Applications in Medicinal Chemistry

While most commonly used as a synthetic intermediate, the structural motif of this compound is relevant to medicinal chemistry. Halogenated aromatic compounds are frequently used as starting points (lead compounds) for drug discovery programs. The specific substitution pattern of fluorine and bromine atoms provides a scaffold that can be chemically modified to optimize binding to biological targets and improve pharmacokinetic properties. Although direct application as a lead compound is not extensively documented in public literature, its derivatives are subjects of medicinal chemistry research, such as in the development of anti-inflammatory agents and protein kinase inhibitors. google.com

Development of Fluorinated Materials and Polymers

The introduction of fluorine atoms into polymers can dramatically alter their properties, and this compound serves as a key building block in this process. chemdad.com

This compound is utilized in the production of specialty polymers and resins. chemimpex.comchemimpex.comchemimpex.com Its structure is incorporated into polymer chains to create fluorinated polymers with specific, desirable characteristics. For instance, it can be used in the synthesis of poly(2,6-difluoro-1,4-phenylene)s, a class of polymers known for their unique properties. The presence of the difluorinated benzene (B151609) ring within the polymer backbone is a critical factor in determining the final material's performance.

Table 1: Impact of Fluorination on Polymer Properties

Property Effect of Incorporating this compound
Thermal Stability Increased

| Chemical Resistance | Increased |

This table provides a generalized overview of the effects of fluorination using this compound on polymer properties.

Beyond its role as a monomer, this compound can also function as an initiator or a crosslinking agent in polymerization reactions. The reactive bromine atom can be used to initiate polymerization, while the difluorophenyl group can participate in crosslinking reactions between polymer chains. This crosslinking creates a more robust and rigid polymer network, further enhancing the material's mechanical and thermal properties.

Material Surface Modification Techniques

This compound is also employed in material surface modification. By grafting this compound onto the surface of a material, it is possible to alter the surface properties without changing the bulk characteristics of the material. This technique can be used to introduce a fluorinated layer onto the surface, which can impart properties such as hydrophobicity (water repellency) and improved resistance to chemical attack. researchgate.net

Advanced Analytical and Computational Studies of 1 Bromo 2,6 Difluorobenzene

Spectroscopic Characterization Techniques

Spectroscopic techniques are fundamental to the characterization of 1-bromo-2,6-difluorobenzene, offering insights into its atomic connectivity and molecular mass.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of this compound in solution. The symmetry of the molecule simplifies its spectra, yet the presence of different halogen atoms provides rich information through chemical shifts and coupling constants.

¹H NMR: The proton NMR spectrum is characterized by signals from the aromatic protons. Due to the molecule's C2v symmetry, the two protons at the 3 and 5 positions are chemically equivalent, as are the protons at the 4 position. This results in simplified multiplets in the aromatic region of the spectrum. rsc.org

¹³C NMR: The carbon-13 NMR spectrum provides information about the carbon framework. Distinct signals are observed for the carbon atoms attached to bromine, fluorine, and hydrogen, with their chemical shifts influenced by the electronegativity of the substituents. rsc.org

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. In this compound, the two fluorine atoms are equivalent and give rise to a single resonance. The chemical shift and coupling to adjacent protons provide key structural confirmation. rsc.org

Table 1: Representative NMR Data for this compound

NucleusChemical Shift (ppm)MultiplicityCoupling Constant (Hz)
¹H7.40ddJ = 8.7, 6.2
¹H6.58ddJ = 10.4, 2.7
¹H6.51app tdJ = 8.3, 2.7
¹³C157.0dJ = 10.0
¹³C133.7dJ = 9.6
¹³C108.5dJ = 22.5
¹³C106.0dJ = 3.6
¹³C100.6dJ = 26.9
¹⁹F-104.78 – -106.51m

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and experimental conditions. Data compiled from representative sources. rsc.org

Mass Spectrometry (MS) for Molecular and Isotopic Analysis

Mass spectrometry (MS) is used to determine the molecular weight and confirm the elemental composition of this compound. The mass spectrum exhibits a characteristic molecular ion peak (M+). A key feature is the isotopic pattern of bromine, which has two major isotopes, ⁷⁹Br and ⁸¹Br, in approximately a 1:1 ratio. This results in two peaks of nearly equal intensity for the molecular ion, separated by two mass units, providing a clear signature for the presence of a single bromine atom in the molecule. High-resolution mass spectrometry can provide the exact mass of the molecule, further confirming its elemental formula of C₆H₃BrF₂. rsc.org

Quantum Chemical Calculations

Quantum chemical calculations are indispensable for a deeper understanding of the electronic structure, spectroscopic properties, and reactivity of this compound, complementing experimental findings.

Ab Initio Methods (e.g., CASSCF, CASPT2) for Excited State Properties and Dissociation Pathways

High-level ab initio methods, such as the Complete Active Space Self-Consistent Field (CASSCF) and the second-order perturbation theory corrected CASSCF (CASPT2), have been instrumental in studying the photochemistry of this compound and related bromofluorobenzenes. acs.orgnih.gov These methods are particularly suited for describing the electronic excited states and potential energy surfaces involved in photodissociation processes. researchgate.netacs.org

Research has shown that upon UV excitation, the C-Br bond can undergo fission. researchgate.net Ab initio calculations have revealed the involvement of multiple excited states and the importance of symmetry-breaking coordinates, in addition to the C-Br bond stretch, in the dissociation mechanism. aip.org Specifically, the out-of-plane bending of the bromine atom and asymmetric C-F stretching have been identified as crucial motions that influence the dissociation pathways on the excited state potential energy surfaces. aip.org These theoretical studies help to interpret experimental observations from techniques like photofragment imaging. researchgate.net

Density Functional Theory (DFT) for Predicting Spectroscopic Parameters and Reactivity

Density Functional Theory (DFT) is a widely used computational method for predicting various molecular properties of this compound with good accuracy and computational efficiency. rsc.org DFT calculations can be used to optimize the ground-state geometry of the molecule and to predict spectroscopic parameters such as NMR chemical shifts and vibrational frequencies. These predicted values can then be compared with experimental data to validate the computational model.

Furthermore, DFT is employed to investigate the reactivity of the molecule. By calculating molecular orbitals and electrostatic potential maps, one can predict the most likely sites for electrophilic and nucleophilic attack. For instance, the distribution of electron density, influenced by the electron-withdrawing fluorine and bromine atoms, can be mapped to understand its reactivity in chemical reactions.

Photofragment Imaging and Velocity Map Imaging Techniques

Photofragment imaging and velocity map imaging (VMI) are sophisticated experimental techniques that provide detailed insights into the dynamics of photodissociation. researchgate.netaip.org In the context of this compound, these methods have been used to visualize the velocity and angular distributions of the bromine atom fragments produced upon ultraviolet photolysis. researchgate.net

By measuring the kinetic energy release and the spatial distribution of the recoiling fragments, researchers can deduce the nature of the electronic states involved in the dissociation and the timescale of the process. researchgate.net For this compound, VMI studies have shown that the angular distribution of the Br(²P₃/₂) photofragments varies significantly with the photolysis wavelength. aip.org This observation, supported by ab initio calculations, suggests that the dissociation is not a simple, direct bond cleavage but rather a more complex process involving multiple electronic states and nuclear motions that break the initial symmetry of the molecule. aip.orgresearchgate.net

Future Research Directions and Emerging Opportunities for 1 Bromo 2,6 Difluorobenzene Chemistry

Exploration of Novel Reaction Pathways and Methodologies

The unique electronic and steric properties of 1-bromo-2,6-difluorobenzene, conferred by the ortho-difluoro substitution pattern, present fertile ground for the discovery of new chemical transformations. While its use in established reactions is documented, the future lies in uncovering unprecedented reactivity.

Recent studies have already hinted at the potential for novel transformations. For instance, three-component coupling reactions involving this compound, benzyne (B1209423), and isocyanides have been reported, opening avenues for the rapid construction of complex molecular architectures. amerigoscientific.comchemicalbook.com Further research in this area could focus on expanding the scope of multicomponent reactions, incorporating different reactive intermediates and coupling partners.

Moreover, the photochemistry of bromofluorobenzenes, including this compound, is an area ripe for exploration. researchgate.net Investigations into the ultraviolet photodissociation dynamics have revealed complex fragmentation pathways beyond simple C-Br bond cleavage, suggesting the involvement of excited potential energy surfaces and molecular symmetry breaking. researchgate.netresearchgate.net Harnessing this photochemical reactivity could lead to novel C-H functionalization or ring-opening reactions, providing access to previously inaccessible chemical space.

Future work should also systematically investigate the isomerization of bromodifluorobenzene isomers under various catalytic conditions. For example, studies on the isomerization of 1-bromo-2,4-difluorobenzene (B57218) over zeolite catalysts have shown the formation of this compound as a product. google.com A deeper understanding of these processes could lead to more efficient and selective syntheses of the desired isomer.

Table 1: Investigated and Potential Reaction Pathways for this compound

Reaction TypeReactants/ConditionsPotential ProductsResearch Focus
Multicomponent Coupling Benzyne, IsocyanidesComplex aromatic compoundsExpanding substrate scope and reaction partners. amerigoscientific.comchemicalbook.com
Photochemical Dissociation UV lightFunctionalized benzenes, ring-opened productsElucidating reaction mechanisms and controlling product selectivity. researchgate.netresearchgate.net
Catalytic Isomerization Zeolite catalystsIsomers of bromodifluorobenzeneOptimizing conditions for selective synthesis. google.com
Cross-Coupling Reactions Boronic acids, amines, thiolsBiaryls, substituted anilines and thioethersDeveloping more efficient and versatile catalytic systems.

Innovations in Targeted Fluorinated Compound Synthesis

The demand for structurally precise fluorinated molecules, particularly in the pharmaceutical industry, underscores the need for innovative synthetic strategies. This compound serves as a key starting material for introducing the 2,6-difluorophenyl motif, which is present in a number of biologically active compounds.

Future research will likely focus on developing more efficient and selective late-stage functionalization methods. rsc.org This involves introducing the 2,6-difluorophenyl group into complex, pre-existing molecular scaffolds, a significant challenge in modern drug discovery. The development of novel palladium-catalyzed and other transition-metal-catalyzed cross-coupling reactions will be crucial in this endeavor.

Furthermore, the synthesis of tris(fluorophenyl)boranes from this compound highlights its utility in creating valuable reagents for organic synthesis and catalysis. chemicalbook.com Future work could explore the synthesis of a wider range of organometallic and organocatalytic species derived from this starting material, expanding the toolkit available to synthetic chemists. The development of sustainable and environmentally friendly synthetic methods, such as those utilizing greener solvents and catalysts, will also be a key consideration. d-nb.info

Advanced Mechanistic Elucidations and Computational Modeling

A deeper understanding of reaction mechanisms is paramount for optimizing existing synthetic methods and for the rational design of new ones. For this compound, a combination of experimental techniques and computational modeling will be instrumental in unraveling the intricacies of its reactivity.

Advanced spectroscopic techniques, such as time-resolved spectroscopy, can provide valuable insights into the dynamics of photochemical reactions. researchgate.net For instance, studying the photodissociation dynamics of this compound has shown that the recoiling angular distributions of the bromine fragment vary with photon energy, indicating a more complex mechanism than simple bond fission. researchgate.netresearchgate.net

Computational methods, such as Density Functional Theory (DFT), are powerful tools for modeling reaction pathways, calculating transition state energies, and understanding the role of substituents on reactivity. escholarship.orgnih.gov For example, computational studies on the photodissociation of similar molecules have revealed the importance of out-of-plane bending and asymmetric C-C stretching modes in the dissociation process. researchgate.net Applying these methods to the reactions of this compound will provide a detailed picture of the electronic and steric factors that govern its reactivity. This knowledge can then be used to predict the outcomes of new reactions and to design more efficient catalysts. ethz.chuvic.ca

Catalytic Applications and Materials Innovation

The unique properties of the 2,6-difluorophenyl group make it an attractive component for the design of novel catalysts and advanced materials. The strong electron-withdrawing nature of the fluorine atoms can influence the electronic properties of a metal center in a catalyst, potentially leading to enhanced reactivity or selectivity.

Future research could explore the synthesis of ligands for transition metal catalysis that incorporate the this compound moiety. These ligands could find applications in a wide range of catalytic transformations, including cross-coupling, C-H activation, and polymerization reactions.

In materials science, the incorporation of this compound into polymers and other materials can impart desirable properties such as thermal stability, chemical resistance, and specific electronic characteristics. chemimpex.com For instance, fluorinated aromatic compounds are used in the production of high-performance polymers and liquid crystals. Future work could focus on the synthesis of novel monomers derived from this compound and their subsequent polymerization to create materials with tailored properties for applications in electronics, aerospace, and other advanced technologies.

Q & A

Q. What are the optimal solvents for minimizing hydrodebromination in reactions involving 1-bromo-2,6-difluorobenzene?

  • Methodological Answer: Aprotic polar solvents with high proton-donor capabilities reduce hydrodebromination side reactions. Based on comparative studies, the solvent efficiency order is: DMSO > N-methylpyrrolidone (NMP) > N,N-dimethylacetamide (DMAc) > DMF. For fluorination reactions, DMF is often preferred to balance reactivity and yield, as demonstrated in GCMS-monitored reactions .

Q. How can the purity of this compound be assessed experimentally?

  • Methodological Answer: Gas chromatography-mass spectrometry (GCMS) is effective for purity analysis, especially when coupled with prior isolation and characterization. For isomers or deuterated analogs (e.g., this compound-d3), high-performance liquid chromatography (HPLC) with UV detection at 254 nm is recommended to resolve structural analogs .

Q. What are the critical physical properties of this compound for reaction design?

  • Methodological Answer: Key properties include:
  • Boiling point: 61°C at 35 mmHg .
  • Density: 1.708 g/mL at 25°C .
  • Melting point: -4°C (lit.) .
    These parameters inform solvent selection, distillation conditions, and storage protocols.

Advanced Research Questions

Q. How can contradictory data on reaction yields involving this compound be resolved?

  • Methodological Answer: Contradictions often arise from solvent proton-donor capacity or halogen interactions. For example, DMSO suppresses hydrodebromination but may increase side reactions via carbanion stabilization. To resolve discrepancies:
  • Compare solvent dielectric constants (e.g., DMF: 36.7 vs. NMP: 32.2).
  • Analyze byproducts via 19F^{19}\text{F} NMR to detect fluorinated intermediates .

Q. What strategies mitigate hazards during nitration of this compound?

  • Methodological Answer: Nitration with concentrated HNO₃ and H₂SO₄ requires strict temperature control (ice bath, 0–5°C) to avoid exothermic decomposition. Post-reaction, quench the mixture on ice and extract with dichloromethane (DCM) to isolate nitro derivatives (e.g., 2-bromo-1,3-difluoro-4-nitrobenzene). Monitor for residual acids via pH testing .

Q. How is 19F^{19}\text{F}19F NMR spectroscopy applied to characterize this compound derivatives?

  • Methodological Answer: Fluorine coupling patterns reveal substitution effects. For example, in 5-bromo-1,2,3-trifluorobenzene, 19F^{19}\text{F} NMR shows three distinct resonances due to differing chemical environments. Use deuterated solvents (e.g., CDCl₃) to eliminate solvent interference, and analyze splitting patterns to confirm regiochemistry .

Q. What synthetic routes enable functionalization of this compound into bioactive intermediates?

  • Methodological Answer:
  • Suzuki-Miyaura Coupling: React with arylboronic acids (Pd(PPh₃)₄, K₂CO₃, DMF/H₂O) to introduce aryl groups.
  • Nucleophilic Substitution: Replace bromine with methoxy groups using NaOMe in methanol under reflux.
  • Nitration: Generate nitro intermediates for subsequent reduction to amines .

Experimental Design and Data Analysis

Q. How to optimize regioselectivity in electrophilic aromatic substitution (EAS) reactions of this compound?

  • Methodological Answer: Bromine and fluorine direct EAS to meta/para positions. For example:
  • Nitration: Yields 4-nitro derivatives due to fluorine's ortho/para-directing effects.
  • Friedel-Crafts Alkylation: Use bulky electrophiles (e.g., tert-butyl chloride) to favor para substitution. Monitor regiochemistry via 1H^{1}\text{H} NMR coupling constants .

Q. What computational methods predict the reactivity of this compound in cross-coupling reactions?

  • Methodological Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states in Pd-catalyzed couplings. Analyze Fukui indices to identify electrophilic/nucleophilic sites. Compare computed vs. experimental Hammett σ values for substituent effects .

Safety and Handling

Q. What precautions are essential for anhydrous reactions involving this compound?

  • Methodological Answer:
  • Use Schlenk lines or gloveboxes to exclude moisture.
  • Store under inert gas (Ar/N₂) at ≤4°C to prevent hydrolysis.
  • Avoid contact with strong bases (e.g., NaOH) to minimize HBr release .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.